molecular formula C11H22NO5P B1242887 Unii-3M9erv4azb

Unii-3M9erv4azb

Cat. No.: B1242887
M. Wt: 279.27 g/mol
InChI Key: DHJQWBSZKBDBFP-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GPI-3000 involves several steps, including the protection of hydroxyl groups, incorporation of functional groups, and global deprotection. One method employs the para-methoxybenzyl group for permanent hydroxyl protection, allowing the incorporation of functionalities incompatible with traditional protecting groups used in carbohydrate synthesis. The final deprotection step is performed in a one-pot reaction, yielding the target compound in high yields .

Chemical Reactions Analysis

GPI-3000 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GPI-3000 has been extensively studied for its potential applications in scientific research. It has shown promise in treating nervous system diseases, including anxiety and stress-related disorders, by modulating glutamatergic neurotransmission. Additionally, GPI-3000 has been investigated for its potential use in treating cardiovascular diseases and other conditions . The compound’s ability to act as an N-methyl-D-aspartate receptor antagonist makes it a valuable tool in studying the role of glutamate receptors in various physiological and pathological processes .

Mechanism of Action

GPI-3000 exerts its effects by antagonizing N-methyl-D-aspartate receptors, which are involved in glutamatergic neurotransmission. By blocking these receptors, GPI-3000 can modulate the excitatory signals in the nervous system, potentially reducing neurotoxicity and providing neuroprotection. This mechanism of action makes GPI-3000 a promising candidate for treating conditions associated with excessive glutamate activity, such as ischemia, epilepsy, and neurodegenerative diseases .

Comparison with Similar Compounds

GPI-3000 is similar to other N-methyl-D-aspartate receptor antagonists, such as dizocilpine (MK-801), phencyclidine, and ketamine. These compounds share a common mechanism of action by blocking N-methyl-D-aspartate receptors, but they differ in their binding sites and pharmacological profiles. GPI-3000 is unique in its specific binding affinity and potential therapeutic applications .

Similar compounds include:

  • Dizocilpine (MK-801)
  • Phencyclidine
  • Ketamine

These compounds, like GPI-3000, are used to study the role of glutamate receptors in various physiological and pathological processes .

Properties

Molecular Formula

C11H22NO5P

Molecular Weight

279.27 g/mol

IUPAC Name

(2R)-2-amino-3-[(1R,2S)-2-(2-phosphonoethyl)cyclohexyl]propanoic acid

InChI

InChI=1S/C11H22NO5P/c12-10(11(13)14)7-9-4-2-1-3-8(9)5-6-18(15,16)17/h8-10H,1-7,12H2,(H,13,14)(H2,15,16,17)/t8-,9+,10+/m0/s1

InChI Key

DHJQWBSZKBDBFP-IVZWLZJFSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CCP(=O)(O)O)C[C@H](C(=O)O)N

Canonical SMILES

C1CCC(C(C1)CCP(=O)(O)O)CC(C(=O)O)N

synonyms

2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid
GPI 3000
GPI-3000
NPC 12626
NPC 17742
NPC-12626
NPC-17742

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.